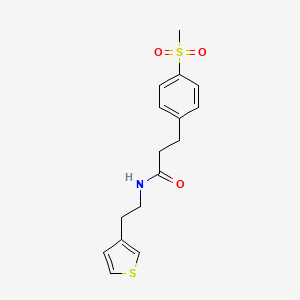

3-(4-(methylsulfonyl)phenyl)-N-(2-(thiophen-3-yl)ethyl)propanamide

Beschreibung

3-(4-(Methylsulfonyl)phenyl)-N-(2-(thiophen-3-yl)ethyl)propanamide is a propanamide derivative featuring a methylsulfonyl-substituted phenyl group at the 3-position of the propanamide backbone and a 2-(thiophen-3-yl)ethyl substituent on the nitrogen atom.

Eigenschaften

IUPAC Name |

3-(4-methylsulfonylphenyl)-N-(2-thiophen-3-ylethyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3S2/c1-22(19,20)15-5-2-13(3-6-15)4-7-16(18)17-10-8-14-9-11-21-12-14/h2-3,5-6,9,11-12H,4,7-8,10H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVGYOHXTPHDJAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCCC2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-(Methylsulfonyl)phenyl)-N-(2-(thiophen-3-yl)ethyl)propanamide typically involves multi-step organic reactions:

Step One: Synthesis of the Sulfonyl Precursor

Reagents: 4-methylsulfonylbenzene, appropriate alkylating agents.

Conditions: Conducted in a suitable solvent like dichloromethane with a base such as triethylamine.

Step Two: Thiophene Ring Incorporation

Reagents: 2-(thiophen-3-yl)ethylamine.

Conditions: Reactions conducted under controlled temperature (typically 0°C to room temperature) with a coupling reagent like EDC (N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide).

Step Three: Amide Bond Formation

Reagents: Carboxylic acid derivative of the sulfonyl group, amine component.

Conditions: Catalyzed by agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Industrial Production Methods: Industrial synthesis may utilize similar pathways but optimized for scale, yield, and cost-effectiveness. Techniques such as flow chemistry and automated synthesis robots are often employed to ensure consistent quality and safety.

Types of Reactions:

Oxidation:

Conversion of the thiophene group to sulfone derivatives using oxidizing agents like m-CPBA (meta-chloroperoxybenzoic acid).

Reduction:

Reduction of sulfonyl groups to thioethers using reducing agents like LiAlH4 (lithium aluminum hydride).

Substitution:

Electrophilic aromatic substitution at the phenyl ring.

Common Reagents and Conditions:

Oxidizing Agents: m-CPBA for thiophene oxidation.

Reducing Agents: LiAlH4 for sulfonyl reduction.

Coupling Agents: EDC and HATU for amide bond formation.

Major Products Formed:

Oxidation leads to sulfone derivatives.

Reduction results in thioether forms.

Substitution produces varied substituted aromatic derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Used in the synthesis of complex molecules for drug discovery.

Medicine:

Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry:

Utilized in material science for developing novel polymers and coatings.

Wirkmechanismus

The mechanism through which 3-(4-(Methylsulfonyl)phenyl)-N-(2-(thiophen-3-yl)ethyl)propanamide exerts its effects is multifaceted:

Molecular Targets:

Binds to specific enzymes and receptors, altering their activity.

Pathways Involved:

Modulates biochemical pathways, including oxidative stress response and cellular signaling mechanisms.

Unique Aspects:

Unique combination of sulfonyl and thiophene groups differentiates it from similar compounds.

Exhibits distinct reactivity patterns due to the electron-donating and -withdrawing effects of its functional groups.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Furan Hybridization : The furan-containing analogs () introduce additional oxygen-based polarity, which may enhance solubility compared to the purely thiophene-based main compound .

Propanamide Derivatives with Heterocyclic and Aromatic Modifications

Other analogs feature distinct heterocyclic or aromatic systems:

Key Observations :

- Piperazine and Trifluoromethyl Groups : The compound in incorporates a piperazine ring, which enhances basicity and water solubility, and a trifluoromethyl group, improving metabolic stability and membrane permeability compared to the main compound’s simpler substituents .

- Ferrocene Moieties: The ferrocenylmethoxy group in introduces redox activity, making the compound suitable for electrochemical applications, unlike the non-redox-active main compound .

Polar vs. Nonpolar Substituent Effects

- Methylsulfonyl vs. Hydroxy/Methoxy Groups : Compounds like those in (hydroxy/methoxyphenyl) exhibit higher polarity and hydrogen-bonding capacity than the methylsulfonyl-containing main compound, which may favor solubility but reduce passive diffusion .

- Thioether vs. Sulfonyl Groups : The methylthio (SMe) group in is less polar than the methylsulfonyl (SO₂Me) group in the main compound, leading to differences in electronic effects and metabolic oxidation susceptibility .

Biologische Aktivität

The compound 3-(4-(methylsulfonyl)phenyl)-N-(2-(thiophen-3-yl)ethyl)propanamide , also known by its IUPAC name, is a complex organic molecule featuring both aromatic and heterocyclic structures. This unique configuration is believed to contribute to its diverse biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 399.5 g/mol. The structure includes a methylsulfonyl group and thiophene rings, which are known to enhance electronic properties and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C21H21N1O3S2 |

| Molecular Weight | 399.5 g/mol |

| CAS Number | 1797983-57-3 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in various biochemical pathways. For instance, it has demonstrated inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory responses .

- Apoptosis Induction : Research indicates that derivatives of this compound can induce apoptosis in cancer cells by targeting Bcl-2 family proteins, which regulate cell survival. Compounds with similar structures have shown binding affinities to Mcl-1 and Bcl-2, leading to cytotoxic effects in tumor cells .

In Vitro Studies

- Enzyme Inhibition Assays :

- Cytotoxicity Assays :

In Vivo Studies

Research has indicated that compounds structurally related to this compound can mitigate skin injuries induced by sulfur mustard through their action as matrix metalloproteinase (MMP) inhibitors. These compounds have been shown to maintain the integrity of the dermal matrix by reducing MMP expression following exposure to toxic agents .

Case Studies

- Cancer Therapeutics :

- Anti-inflammatory Applications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.